2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as ChemDiv compound G876-0762, is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its intricate structure, which includes a dihydropyridine core, a piperazine ring, and oxazole functionalities. The molecular formula is C27H32N4O5, indicating a diverse range of elements contributing to its chemical properties and biological activities .
This compound falls under the category of heterocyclic compounds due to the presence of nitrogen-containing rings. It is classified as a potential pharmacological agent due to its structural features that may interact with biological targets.
The synthesis of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves several steps:
The synthetic route may include the use of solvents like dichloromethane or acetonitrile under controlled temperature conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the structure of the synthesized compound .
The molecular structure of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be depicted using various structural representations:
COc(cc1)ccc1N1CCN(CC(N(CC(Nc2cc(OC)ccc2)=O)C=C2OC)=CC2=O)CC1
This notation provides a linear representation of the molecule's structure.
Key data points regarding the molecular structure include:
The compound can undergo various chemical reactions typical for its functional groups:
Reagents such as potassium permanganate (for oxidation) and lithium aluminum hydride (for reduction) are commonly used in these reactions. Reaction conditions must be carefully controlled to ensure selectivity and yield.
The mechanism of action for 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific biological targets:
The compound is believed to modulate neurotransmitter systems by binding to serotonin receptors or other neuroreceptors due to its structural similarity to known ligands in pharmacology. This interaction can lead to altered signaling pathways associated with mood regulation and cognitive functions.
Pharmacological studies indicate that compounds with similar structures exhibit activity against various neurological disorders, suggesting potential therapeutic applications for this compound .
Key physical properties include:
Chemical properties relevant to this compound include:
Thermal stability and reactivity profiles are essential for understanding how this compound behaves under different conditions, which is crucial for its application in drug formulation.
The primary applications of 2-(5-methoxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)-N-(5-methyl-1,2-oxazol-3-y)acetamide include:
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0